

N-Boc-DL-Phenylalaninol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Boc-DL-phenylalaninol**

Cat. No.: **B115902**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-phenylalaninol, a protected form of the amino alcohol DL-phenylalaninol, serves as a critical and versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a chiral center with a temporarily masked amino group, make it an invaluable intermediate for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Specifications

N-Boc-DL-phenylalaninol is a white to light yellow crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at other positions of the molecule.^[1] The physical and chemical properties of **N-Boc-DL-phenylalaninol** and its enantiomers are summarized below.

Property	N-Boc-DL-phenylalaninol	N-Boc-D-phenylalaninol	N-Boc-L-phenylalaninol	References
CAS Number	145149-48-0	106454-69-7	66605-57-0	[2] [3] [4]
Molecular Formula	C ₁₄ H ₂₁ NO ₃	C ₁₄ H ₂₁ NO ₃	C ₁₄ H ₂₁ NO ₃	[2] [3] [4]
Molecular Weight	251.32 g/mol	251.32 g/mol	251.32 g/mol	[2] [3] [4]
Appearance	White to light yellow crystalline powder	White to light yellow crystalline powder	White to pale cream crystals or powder	[1] [3] [4]
Melting Point	Not specified	Not specified	92.0-98.0 °C	[4]
Optical Rotation	Not applicable (racemic)	+24° (c=1, CHCl ₃ , 23°C)	-27.0 ± 3.0° (c=1, methanol)	[3] [4]
Solubility	Insoluble in water	Not specified	Not specified	[1]

Strategic Importance in Synthesis

The utility of **N-Boc-DL-phenylalaninol** stems from the strategic advantages offered by the Boc protecting group. This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[\[5\]](#) However, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[\[5\]](#) This controlled lability is fundamental to its application in multi-step syntheses.

The presence of a chiral center makes this building block particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule can profoundly impact its biological activity, efficacy, and safety.[\[3\]](#)

Key Synthetic Protocols

Detailed experimental procedures are crucial for the successful application of **N-Boc-DL-phenylalaninol** in research and development. Below are protocols for its synthesis and the subsequent deprotection of the Boc group.

Protocol 1: Synthesis of N-Boc-DL-phenylalaninol

This procedure describes the protection of the amino group of DL-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- DL-Phenylalaninol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane/Water)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Rotary evaporator
- Separatory funnel

Procedure:

- Dissolve DL-phenylalaninol (1.0 equivalent) in the chosen solvent.
- Add a base such as triethylamine (1.2 equivalents) or sodium hydroxide (1.5 equivalents) to the solution and stir until the starting material is completely dissolved.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

- Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by thin-layer chromatography (TLC).
- If an organic solvent was used, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If a mixed aqueous/organic solvent system was used, concentrate the mixture to remove the organic solvent, then extract the aqueous layer with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Boc-DL-phenylalaninol**.
- The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to liberate the free amine.

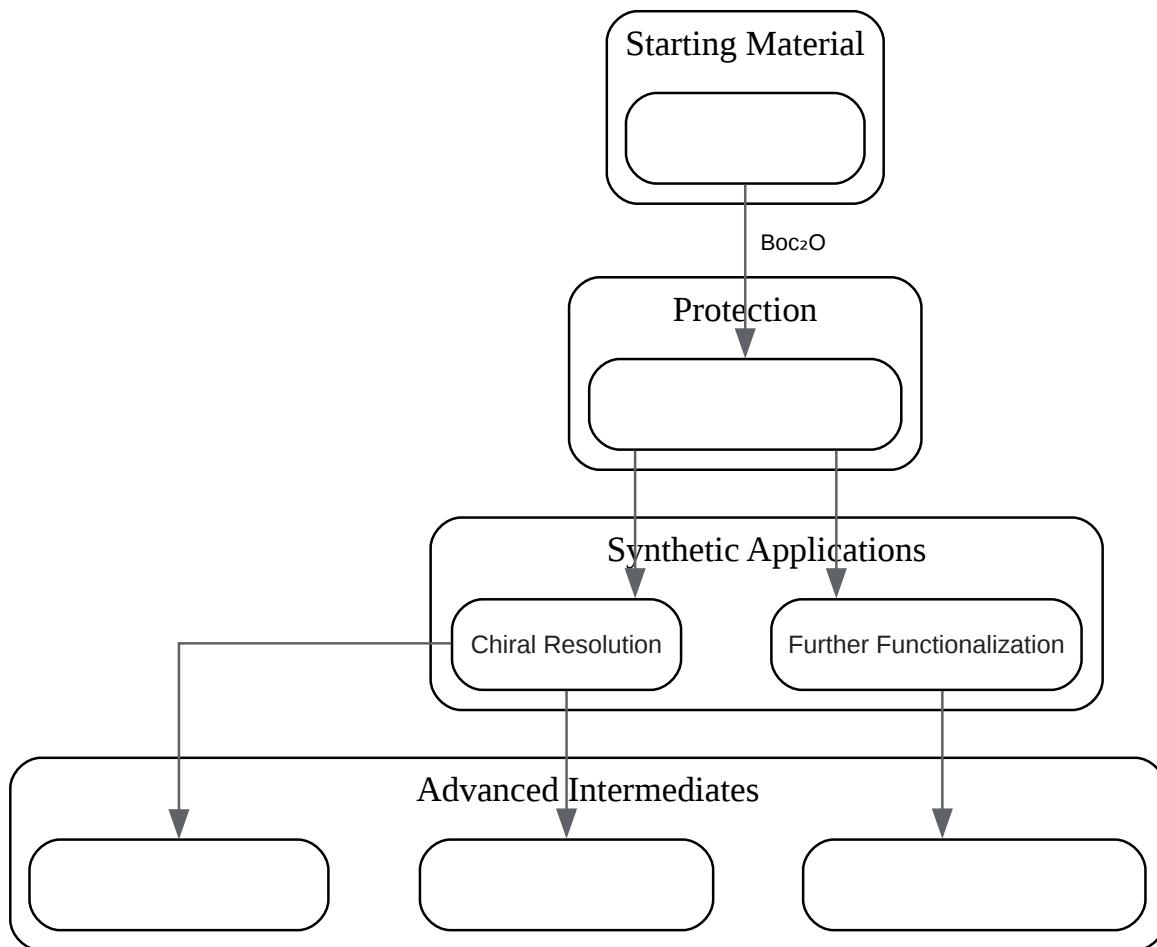
Materials:

- **N-Boc-DL-phenylalaninol**
- Anhydrous Dichloromethane (DCM) or Dioxane
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Rotary evaporator

Procedure:

- Dissolve the **N-Boc-DL-phenylalaninol** (1.0 equivalent) in anhydrous DCM or dioxane.
- Add trifluoroacetic acid (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane to the solution.
- Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion by TLC.

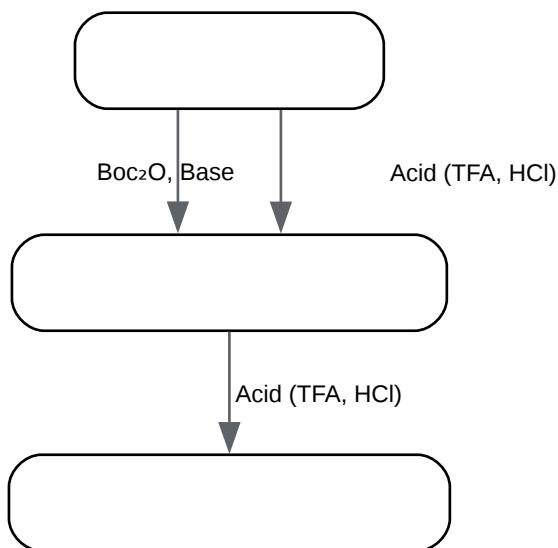
- Upon completion, remove the solvent and excess acid in *vacuo* to yield the deprotected DL-phenylalaninol as its corresponding salt (e.g., trifluoroacetate or hydrochloride).


Applications in Drug Discovery and Beyond

N-Boc-DL-phenylalaninol and its enantiopure counterparts are instrumental in the synthesis of a wide array of biologically active molecules. Its applications span various therapeutic areas. For instance, N-Boc-D-phenylalaninol is a known intermediate in the preparation of (S)-Amphetamine.^[3] More broadly, these building blocks are utilized in the synthesis of:

- Chiral Drugs: Introducing a specific stereocenter is crucial for the efficacy and safety of many pharmaceuticals.
- Peptide Mimetics: The amino alcohol moiety can be incorporated into peptide-like structures to improve their stability and pharmacokinetic properties.^[6]
- Chiral Auxiliaries: The chiral backbone can be used to direct the stereochemical outcome of subsequent reactions.
- Novel Bioactive Compounds: It serves as a starting material for the creation of new chemical entities with potential therapeutic value.^[6]

Visualizing the Synthetic Workflow


The versatility of **N-Boc-DL-phenylalaninol** can be represented in a logical workflow, from the starting material to various classes of advanced intermediates and final products.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **N-Boc-DL-phenylalaninol**.

The Boc protection and deprotection cycle is a fundamental concept in its application.

[Click to download full resolution via product page](#)

Caption: Boc protection and deprotection cycle.

In conclusion, **N-Boc-DL-phenylalaninol** stands as a cornerstone in the synthesis of complex organic molecules. Its predictable reactivity, coupled with the stereochemical information it carries, ensures its continued importance in the fields of drug discovery and materials science. The protocols and data presented in this guide offer a practical resource for researchers aiming to leverage the synthetic potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 66605-57-0, N-Boc-L-Phenylalaninol | lookchem [lookchem.com]
- 2. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [N-Boc-DL-Phenylalaninol: A Versatile Chiral Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115902#n-boc-dl-phenylalaninol-as-a-versatile-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com